3alpha-Cinnamoyloxypterokaurene L3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cinnamoyl derivatives often involves complex chemical reactions that aim to introduce the cinnamoyl group into the desired molecular framework. For example, Ahmedova et al. (2009) described the synthesis and spectral properties of a new cinnamoyl derivative, highlighting the use of metal(II) complexes with Cu(II), Zn(II), and Cd(II) to verify the molecular structure through quantum chemical methods (Ahmedova et al., 2009).

Molecular Structure Analysis

The structural analysis of cinnamoyl derivatives can involve various spectroscopic methods, including IR and NMR, complemented by quantum chemical calculations. The study by Ahmedova et al. provided insights into the molecular structure of cinnamoyl derivatives, showing that the ligand exists in the exocyclic enolic form across different states and forms complexes with octahedral geometry (Ahmedova et al., 2009).

Chemical Reactions and Properties

Cinnamoyl derivatives can undergo various chemical reactions, including hydroarylation of CC bonds and carbonyl reduction, to produce valuable pharmaceuticals. Zakusilo et al. (2015) demonstrated the synthesis of 3,3-diarylpropylamines through these reactions, highlighting the importance of such derivatives in drug development (Zakusilo et al., 2015).

Physical Properties Analysis

The physical properties of cinnamoyl derivatives, such as solubility, melting points, and crystal structures, can be influenced by their molecular configuration. Studies like that of Ahmedova et al. provide detailed characterizations of these properties through experimental data and theoretical calculations (Ahmedova et al., 2009).

Chemical Properties Analysis

The chemical behavior of cinnamoyl derivatives, including their reactivity, stability, and interactions with other molecules, is crucial for their application in various fields. The research by Zakusilo et al. provided insights into the chemical properties of these compounds, showcasing their potential as valuable drugs due to the efficient synthetic routes and reaction intermediates characterized by DFT calculations (Zakusilo et al., 2015).

Aplicaciones Científicas De Investigación

Cinnamic Acid Derivatives in Medicinal Research

Cinnamic acid and its derivatives are of significant interest in medicinal research due to their broad spectrum of biological activities. These substances have been explored for their anticancer properties, serving as traditional and synthetic antitumor agents. The chemical versatility of cinnamic acids allows for various modifications, leading to the development of compounds with potential therapeutic applications in treating cancer. For instance, derivatives such as coumestrol, quercetin, and biochanin have shown to inhibit the enzyme AKR1C3 (aldo-keto reductase family 1 member C3), which plays a critical role in hormone metabolism and is a target for cancer treatment strategies (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

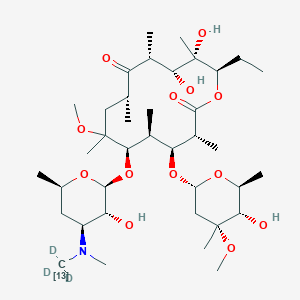

(1S,4S,5S,6R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O5/c1-19-17-28-15-12-22-26(2,29(28,33)16-11-21(19)18-28)14-13-23(27(22,3)25(31)32)34-24(30)10-9-20-7-5-4-6-8-20/h4-10,21-23,33H,1,11-18H2,2-3H3,(H,31,32)/b10-9+/t21-,22-,23+,26+,27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOCBKSMVFBSKG-OQOIVFRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2(CCC(C3)C(=C)C4)O)(C)C(=O)O)OC(=O)C=CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4)O)(C)C(=O)O)OC(=O)/C=C/C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3alpha-Cinnamoyloxypterokaurene L3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)

![16-Methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol](/img/structure/B1161427.png)